This compound is identified in the scientific literature as a selective JAK1 inhibitor that was initially developed for the treatment of systemic lupus erythematosus, psoriasis, and ulcerative colitis [1]. No further details on its chemical structure, development status, or specific experimental data are provided in the available sources.
To provide context, the table below summarizes several JAK inhibitors that have been approved or are in development, illustrating the focus of current research. Please note that this list is for comparison and is not exhaustive.
| Drug Name | Primary Target(s) | Key Indications (Approved or in Trials) | Development Status / Notes |
|---|---|---|---|
| Tofacitinib | JAK1, JAK3, JAK2 [2] [1] | Rheumatoid Arthritis, Psoriasis [3] [1] | First-generation, pan-JAK inhibitor [2] |
| Upadacitinib | JAK1 [2] | Rheumatoid Arthritis, Inflammatory diseases [2] [1] | Second-generation, selective JAK1 inhibitor [2] |
| Filgotinib | JAK1 [2] | Rheumatoid Arthritis [2] [1] | JAK1 selective inhibitor [2] |
| Ruxolitinib | JAK1, JAK2 [2] | Myelofibrosis, Polycythemia Vera [2] | Approved for myeloproliferative neoplasms [2] |
| Povorcitinib (INCB054707) | JAK1 [4] | Hidradenitis Suppurativa, Vitiligo [4] | In Phase III clinical trials (as of 2025) [4] |
| ATI-2138 | ITK/JAK3 [4] | T cell-mediated diseases [4] | Investigational oral covalent inhibitor [4] |
The following diagram illustrates the fundamental JAK-STAT signaling pathway and the site where JAK1 inhibitors like this compound are designed to act.
The JAK-STAT pathway is a major signaling hub for over 50 cytokines and growth factors [5]. The mechanism of action for ATP-competitive JAK1 inhibitors like this compound involves [2] [6]:
The lack of detailed public data on this compound is not uncommon for drug candidates. Research and development in this field is highly active, with over 50 companies and 55+ JAK inhibitor drugs in various pipeline stages as of 2025 [4]. The high selectivity for JAK1, as claimed for this compound, is a key objective in developing newer inhibitors to improve safety profiles by minimizing effects on other JAK family members like JAK2 (crucial for hematopoiesis) [2] [6].
Solcitinib functions by competitively inhibiting the adenosine triphosphate (ATP)-binding domain of JAK1 [1]. This blockade prevents the phosphorylation and activation of JAK1, which is a critical early step in the JAK-STAT signaling cascade [2] [3].
The diagram below illustrates the JAK-STAT signaling pathway and where this compound acts.
This compound selectively inhibits JAK1, blocking the JAK-STAT signaling pathway.
A key characteristic of this compound is its selectivity. According to in vitro assay data, this compound inhibits JAK1 with an IC50 of 9.8 nM. It shows approximately 11-fold selectivity for JAK1 over JAK2, 55-fold over JAK3, and 23-fold over TYK2 [1]. This selectivity profile is a critical differentiator in research, as it may correlate with a more specific pharmacological effect and a potentially better safety profile by sparing the functions of other JAK enzymes [2].
In preclinical research, this compound's activity is typically characterized using cell-based assays that measure its potency (IC50) and selectivity against different JAK kinases [1].
In clinical research for psoriasis, efficacy is most commonly assessed by the proportion of patients achieving a 75% improvement from baseline in the Psoriasis Area and Severity Index (PASI75). The following table summarizes the pooled efficacy findings for this compound and other JAK inhibitors from a network meta-analysis of clinical trials [4]:
| Drug | Key Efficacy (PASI75 Response) | Key Safety (Adverse Events) |
|---|---|---|
| Tofacitinib | Superior PASI75 response; high-dose most effective. | Relatively low incidence of AEs across doses. |
| Deucravacitinib | Effective, ranking after high-dose Tofacitinib. | Higher incidence of AEs at therapeutic doses (6 mg BID, 12 mg QD). |
| Baricitinib, Abrocitinib, Peficitinib, this compound | Showed superior PASI75 response over placebo. | Non-inferior safety compared to placebo. |
This analysis concluded that while all analyzed JAK inhibitors were effective, tofacitinib showed superior efficacy and safety profiles in the context of plaque psoriasis compared to the others, including this compound [4]. A separate scoping review also placed the evidence for this compound in the early phases of development, indicating that it has not progressed to Phase III trials like some other JAK inhibitors [5].
Clinical development of this compound for psoriasis appears to have stalled in the early-to-mid phases [5] [4]. It has also been investigated in a Phase II clinical trial for systemic lupus erythematosus (SLE), but no subsequent phase III trials have been reported [6].
Research into this compound provides a valuable case study in the development of selective JAK1 inhibitors. Its investigational history helps to inform the ongoing pursuit of JAK inhibitors with optimized selectivity profiles, aiming to maximize therapeutic efficacy while minimizing class-associated adverse effects such as hematological disturbances [2] [7].
The table below summarizes the core inhibitory concentration (IC₅₀) data and selectivity profile of Solcitinib.
| Target | IC₅₀ (nM) | Fold Selectivity (over JAK1) |
|---|---|---|
| JAK1 | 8 - 9.8 nM [1] [2] [3] | (Baseline) |
| JAK2 | 108 nM [1] [3] | 11-fold [1] [2] |
| JAK3 | 539 nM [1] [3] | 55-fold [1] [2] |
| TYK2 | 225 nM [1] [3] | 23-fold [1] [2] |
Key Technical Notes:
The primary methodology for generating IC₅₀ data involves competitive binding assays that measure the compound's ability to displace a labeled ATP-analogue or inhibit the phosphorylation of a substrate.
1. In Vitro Kinase Inhibition Assay
2. Cellular Target Engagement Assay
The following diagram illustrates the core JAK-STAT signaling pathway and the mechanism of JAK inhibitors like this compound.
This compound inhibits JAK1, blocking phosphorylation and subsequent gene regulation.
Available information indicates that this compound progressed to Phase 2 clinical trials but its development has been terminated [4]. The published trials focused on moderate-to-severe plaque-type psoriasis and ulcerative colitis [1] [2]. The termination was noted in a 2019 review, which cited "safety issues" as the reason [4].
The table below summarizes the selectivity profiles of several clinically relevant inhibitors, illustrating how they are typically characterized.
| Inhibitor | Primary Target(s) | Mechanism of Action | Key Selectivity Findings |
|---|---|---|---|
| Deucravacitinib | TYK2 | Allosteric inhibitor binding to the pseudokinase (JH2) domain [1] [2] [3]. | >100-fold selective for TYK2 over JAK1/JAK3 and >2000-fold selective over JAK2 in cellular assays [2] [3]. |
| Filgotinib | JAK1 | ATP-competitive inhibitor binding to the catalytic kinase domain [4]. | Demonstrates greater selectivity for JAK1-dependent pathways (e.g., IL-6, IFNα) with less inhibition of JAK2/JAK3-dependent pathways (e.g., IL-2, IL-15) [4]. |
| Upadacitinib | JAK1 | ATP-competitive inhibitor [4] [5]. | Reported as a selective JAK1 inhibitor; inhibits JAK1-dependent pathways with varying effects on others [4] [5]. |
| Tofacitinib | JAK1, JAK3 | ATP-competitive inhibitor [5]. | Potent inhibitor of JAK1/3-dependent cytokines (e.g., IL-2, IL-4, IL-15, IL-21) [5]. |
| Baricitinib | JAK1, JAK2 | ATP-competitive inhibitor [5]. | Selective for JAK1 and JAK2 with moderate activity against TYK2 and significantly less against JAK3 [5]. |
| Ruxolitinib, Fedratinib | JAK2 | ATP-competitive inhibitor [6] [7]. | Potently inhibits JAK2 but shows variable clinical profiles due to poor JAK family selectivity [6] [7]. |
The selectivity data for the inhibitors listed above are typically generated through a multi-tiered experimental approach. The following workflow outlines the key phases of this characterization process.
These assays measure the direct interaction with and inhibition of purified kinase domains.
These functional assays assess inhibition in a more physiologically relevant context using human blood cells.
This critical step translates in vitro data to predicted clinical effects.
To interpret selectivity data, it's essential to understand which cytokine pathways are affected by inhibiting different JAKs. The diagram below illustrates the classic JAK-STAT signaling mechanism and examples of cytokines that signal through specific JAK pairings.
Key cytokine-JAK pairings relevant to selectivity include [4] [8] [5]:
Based on the standard practices outlined, you can take the following steps to obtain the data you need:
| Property | Specification |
|---|---|
| CAS Number | 1206163-45-2 [1] [2] [3] |
| Molecular Formula | C₂₂H₂₃N₅O₂ [1] [2] [3] |
| Molecular Weight | 389.45 g/mol [1] [2] [3] |
| Purity | ≥ 98% to 99.91% (varies by supplier batch) [1] [2] [3] |
| Physical Form | White to off-white solid powder [2] |
| Storage | -20°C, powder form [1] [3] |
| Pharmacological Profile | Value |
|---|---|
| Primary Target | JAK1 [1] [2] [3] |
| JAK1 IC₅₀ | 8 - 9.8 nM [1] [2] [3] |
| Selectivity (Fold over JAK1) | JAK2: 11-fold / JAK3: 55-fold / TYK2: 23-fold [1] [2] [3] |
This compound is an orally active, competitive, and selective JAK1 inhibitor that has been evaluated in clinical trials for moderate-to-severe plaque-type psoriasis and ulcerative colitis [1] [2] [3]. The quantitative data in the table above is primarily derived from supplier batch analysis and published in vitro assays [1] [2] [3].
The compound exerts its effect by competitively inhibiting the ATP-binding site of JAK1, which is part of the crucial JAK-STAT signaling pathway. The diagram below illustrates this pathway and where this compound acts.
Diagram of JAK-STAT pathway inhibition by this compound.
The search results I obtained lack the specific, detailed experimental protocols for techniques like HPLC that you require. To build a complete analytical whitepaper, I suggest you:
The table below summarizes the key identifying information and basic properties of Solcitinib.
| Property | Description |
|---|---|
| Systematic Name | This compound |
| Alternative Names | GSK2586184, GLPG0778 [1] |
| CAS Number | 1206163-45-2 [1] |
| Molecular Formula | C₂₂H₂₃N₅O₂ [1] |
| Molecular Weight | 389.45 g/mol [1] |
| Mechanism of Action | Selective Janus kinase 1 (JAK1) inhibitor [1] |
This compound is an orally available small molecule that acts as a selective inhibitor of Janus kinase 1 (JAK1) [1]. It functions by competing with ATP for binding to the kinase domain of JAK1, thereby blocking the phosphorylation and activation of the JAK-STAT signaling pathway [2]. This pathway is a critical intracellular communication node for over 50 cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers [3].
The table below details its potency (IC50) and selectivity against different JAK family members.
| Target | IC50 | Selectivity Fold vs. JAK1 |
|---|---|---|
| JAK1 | 8-9 nM [1] | - |
| JAK2 | - | 11-fold less selective [1] |
| JAK3 | - | 55-fold less selective [1] |
| TYK2 | - | 23-fold less selective [1] |
This selectivity profile was designed to inhibit pro-inflammatory cytokines that signal through JAK1 (e.g., IL-6, interferons) while potentially avoiding side effects associated with the inhibition of JAK2 (which mediates signaling for hematopoietic factors like erythropoietin and thrombopoietin) [2] [4].
The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of this compound:
JAK-STAT pathway inhibited by this compound.
This compound was evaluated in several Phase 1 and 2 clinical trials for inflammatory conditions, demonstrating clinical efficacy but also safety concerns that ultimately halted its development.
| Clinical Trial NCT Number | Condition | Phase | Dose & Duration | Key Efficacy Findings | Status & Primary Safety Findings |
|---|---|---|---|---|---|
| NCT01336244 [1] [5] | Healthy Volunteers | 1 | Multiple ascending doses (13 days) | Pharmacodynamics & PK profile established [5] | Completed. Well-tolerated in healthy subjects [5]. |
| NCT02000453 [1] [4] | Ulcerative Colitis | 1/2 | 400 mg, twice daily | Clinical & endoscopic response in 2 patients [4]. | Terminated. Discontinued due to safety signals in a parallel SLE trial [1] [4]. |
| - [6] | Plaque Psoriasis | 2a | 100 mg, 200 mg, 400 mg twice daily (12 weeks) | PASI 75 response rates: 13% (100 mg), 25% (200 mg), 57% (400 mg) vs. 0% (placebo) [6]. | Completed. Generally well-tolerated in psoriasis trial [6]. |
The development program for this compound was ultimately discontinued following an open-label study in Systemic Lupus Erythematosus (SLE), where serious adverse events were observed. These included elevated liver enzymes in several patients and two cases of Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [4]. It was noted that these serious safety signals might be specific to the SLE patient population or their concomitant medications [4].
For research purposes, the following experimental details from this compound studies can serve as a methodological reference.
The core activity of this compound is typically measured in enzymatic assays to determine the half-maximal inhibitory concentration (IC50).
The table below lists formulations validated for animal studies as reported in the literature [1].
| Application | Vehicle | Concentration Achieved |
|---|---|---|
| Homogeneous Suspension | 1% Carboxymethyl cellulose (CMC-Na) | ≥ 5 mg/mL [1] |
| Clear Solution (for higher dosing) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% water | 1.95 mg/mL (5.01 mM) [1] |
| Clear Solution (for oil-based delivery) | 5% DMSO, 95% Corn Oil | 0.25 mg/mL (0.64 mM) [1] |
This compound's development was halted, illustrating challenges in JAK inhibitor development. Its clinical profile shows that JAK1 selectivity does not automatically guarantee a superior therapeutic window; safety can be influenced by the specific disease population. The cases of DRESS and elevated liver enzymes in SLE patients, but not in psoriasis patients, highlight that patient population and underlying disease state are critical factors in a drug's safety profile [4].
For researchers, this compound remains a useful tool compound for studying selective JAK1 inhibition. Its publicly available data on potency, selectivity, and clinical outcomes provides a valuable benchmark for developing safer and more effective JAK-targeting therapies.
The table below summarizes the core information on this compound identified in the search results.
| Attribute | Details |
|---|---|
| Drug Name | This compound (also referred to as GSK2586184) [1] |
| Therapeutic Class | Janus Kinase (JAK) inhibitor [1] |
| Primary Indication (Researched) | Psoriasis (has been evaluated in Phase II clinical trials) [1] |
| Administration Route | Systemic [1] |
| Key Mechanism | Targets the JAK/STAT signaling pathway [1] |
| Latest Identified Status | Phase II trials for psoriasis (as of a 2022 review) [1] |
| Notable Context | Evidence on its efficacy and safety was found to come from pharmaceutical company-sponsored research [1] |
To understand this compound's action, it is essential to review the JAK-STAT pathway it inhibits. The diagram below illustrates the core signaling mechanism.
Core JAK-STAT signaling pathway and inhibition site.
This compound is a small-molecule inhibitor that targets the JAK/STAT pathway [1]. This pathway is a critical signal transduction module for over 50 cytokines and growth factors [2].
The most detailed available information places this compound in the context of clinical trials for psoriasis, though without specifying detailed experimental protocols.
Clinical Trial Context and Efficacy Variables A 2022 scoping review on JAK inhibitors in psoriasis identified this compound as one of several drugs tested in Phase II randomized clinical trials (RCTs) [1]. The key findings regarding the methodology of these trials were:
The available information on this compound is not comprehensive, highlighting several areas for further investigation:
| Property | Value / Description |
|---|---|
| Molecular Formula | C₂₂H₂₃N₅O₂ [1] [2] |
| Molecular Weight | 389.45 g/mol [1] [2] |
| Target | JAK1 (Janus Kinase 1) [1] [2] |
| IC₅₀ (JAK1) | 9.8 nM [1] [2] |
| Selectivity | 11-fold over JAK2, 55-fold over JAK3, 23-fold over TYK2 [1] [2] |
| Administration | Oral [1] [2] |
| Therapeutic Focus | Moderate-to-severe plaque-type psoriasis (under investigation) [1] [3] [2] |
While detailed laboratory protocols for pharmacokinetic studies are not available, some information on its clinical research context can be provided.
The following diagram illustrates the signaling pathway that this compound targets. This compound inhibits JAK1, which is a key kinase in the pathway activated by cytokines like interleukin-23 (IL-23), playing a central role in the pathophysiology of psoriasis [3].
This compound mechanism of action: inhibits JAK1 to block cytokine-mediated JAK-STAT signaling.
The table below summarizes the handling and storage instructions for this compound as provided by chemical suppliers.
| Specification | Supplier Recommendations |
|---|---|
| Form | Solid (powder) [1] [2] |
| Storage Temperature (Solid) | -20°C [1] [2] |
| Solubility in DMSO | 16.67 mg/mL to 39 mg/mL (requires heating to 60°C) [1] [2] |
| Storage of DMSO Solution | -80°C (2 years); -20°C (1 year) [1] |
Supplier data indicates that this compound stock solutions in DMSO are typically stored at -20°C for one year or -80°C for two years [1]. For the most accurate and specific handling instructions for your supplied compound, always consult the Certificate of Analysis (CoA) from your vendor.
While this compound-specific data is unavailable, published research on large compound libraries provides crucial context for DMSO storage. One study monitoring ~7,200 compounds as 20 mM DMSO solutions at room temperature found a significant decrease in integrity over time [3]:
| Storage Duration at Room Temperature | Probability of Observing Compound |
|---|---|
| 3 months | 92% |
| 6 months | 83% |
| 1 year | 52% |
Another study on 1,404 compounds found that 85% were stable in a DMSO/water mixture (90/10) over a 2-year period when stored at 4°C [4]. This suggests that adding water does not necessarily lead to rapid degradation and that cooler storage temperatures significantly enhance stability.
The general stability data cited above was generated using rigorous experimental protocols. Here is a summary of the key methodologies you can use as a reference for designing your own stability studies.
The following workflow diagrams the key stages of a compound stability study as described in the research:
Based on the synthesized information, here are actionable recommendations for handling this compound and similar compounds:
| Property | Value | Reference / Note |
|---|---|---|
| IC₅₀ (JAK1) | 8-9 nM | Primary molecular target [1] |
| JAK Selectivity | 11x (JAK2), 55x (JAK3), 23x (TYK2) | Fold selectivity over JAK1 [1] [2] |
| Typical In Vitro Working Concentration | 5 µM | Used in mouse bone marrow-derived macrophage (BMDM) studies [3] |
| Molecular Weight | 389.45 g/mol | [1] [2] |
| CAS No. | 1206163-45-2 | [1] [2] |
The following protocol is adapted from a published study investigating how JAK inhibition in macrophages affects the NF-κB pathway [3].
The diagram below illustrates the proposed mechanism by which this compound influences signaling in tumor-associated macrophages, based on the research [3].
This model suggests that while this compound directly inhibits the JAK1/STAT pathway, this inhibition can trigger a compensatory activation of the NF-κB pathway in macrophages, potentially leading to the expression of pro-survival genes [3].
The following table summarizes key in vivo models used in contemporary psoriasis drug discovery research [1] [2] [3].
| Model Type | Inducing Agent/ Method | Typical Dosing Regimen | Key Measured Parameters | Relevance to Human Psoriasis |
|---|---|---|---|---|
| Imiquimod (IMQ)-Induced [2] [3] | Topical application of 5% IMQ cream | 62.5 mg/day applied on shaved back for 7+ consecutive days [2] | Clinical PASI Score (Erythema, Scaling, Thickness); Epithelial Thickness (Histology); Spleen Index; Serum Cytokines (e.g., IL-17A, IL-23, TNF-α) [2] [3] | Relies on IL-23/IL-17 axis; widely used for its rapid onset and good reproducibility of psoriasiform inflammation [2]. |
| IL-23-Induced [4] | Intradermal injection of recombinant IL-23 | 0.5 µg/injection into ear pinna every other day for up to 21 days [4] | Ear Thickness (Calipers); Histopathology; Inflammation Cytokines [4] | Directly activates the key IL-23/Th17 pathway, a central driver of psoriasis pathogenesis [4]. |
| STAT3 Overexpression + IL-17A Challenge [1] | Intradermal IL-17A injection in transgenic mice overexpressing STAT3 | Single intradermal injection of IL-17A at 100 µg/kg [1] | Skin Lesion Morphology; Transcriptome Analysis (RNA-seq); Pathway Enrichment (e.g., IL-17, TLR) [1] | STAT3 is a key signaling node; model combines genetic susceptibility with inflammatory trigger for robust phenotype [1]. |
This is a detailed protocol for one of the most commonly used and robust models, as described in recent studies [2] [3].
1. Experimental Workflow The diagram below outlines the key stages of the IMQ-induced psoriasis model.
2. Detailed Methodology
Recent research highlights the anticonvulsant drug Primidone as a promising repurposed candidate for psoriasis, demonstrating a clear protocol for efficacy testing [3].
Beyond classic animal models, the field is advancing sophisticated human-relevant systems:
1. Chemical and Biological Profile this compound (CAS 1206163-45-2) is a potent, selective, and orally bioavailable Janus kinase 1 (JAK1) inhibitor. It has been evaluated as a treatment for moderate-to-severe plaque-type psoriasis and may also have applications for systemic lupus erythematosus and ulcerative colitis [1]. Its mechanism of action involves inhibiting JAK1 with an IC50 of 9.8 nM, and it demonstrates significant selectivity over other JAK family members (11-fold over JAK2, 55-fold over JAK3, and 23-fold over TYK2) [1].
2. Solubility Characteristics The solubility of this compound has been characterized in several common pharmaceutical solvents. The data indicates it has high solubility in DMSO, but is poorly soluble in water and ethanol [1]. This profile is typical for many small molecule drugs and guides the preparation of stock solutions.
The table below summarizes the available solubility data for this compound:
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ~20 mg/mL ( ~51.4 mM) | Suitable for preparing concentrated stock solutions [1]. |
| Water | <1 mg/mL | Not a practical solvent for stock preparation [1]. |
| Ethanol | <1 mg/mL | Not a practical solvent for stock preparation [1]. |
3. Research and Clinical Context The JAK/STAT pathway, targeted by this compound, is a central communication node in cells and is implicated in the pathogenesis of various immune-mediated diseases like psoriasis [2] [3] [4]. In psoriasis, cytokines such as IL-12 and IL-23, which signal through the JAK/STAT pathway (involving JAK2 and TYK2), drive the inflammatory process [4]. By selectively inhibiting JAK1, this compound can modulate this aberrant immune response. Clinical trials of 12 weeks of treatment with this compound in psoriasis patients resulted in clinical improvement and the drug was generally well-tolerated [1].
1. Preparation of Stock Solutions in DMSO This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO, which is the most straightforward method due to the compound's high solubility in this solvent.
2. Preparation of Solubility-Enhanced Formulations for In Vivo Studies For animal studies where DMSO is not suitable for direct administration, this compound can be formulated in co-solvent systems. The following methods have been reported [1].
Formulation 1: PEG300/Tween80/Saline
Formulation 2: SBE-β-CD in Saline
The following diagram illustrates the signaling pathway relevant to this compound's mechanism of action in a disease context like psoriasis.
Before preparing solutions, understanding the basic properties of this compound is crucial for handling and calculation.
The table below summarizes the key information:
| Property | Specification | Source / Relevance |
|---|---|---|
| CAS Number | 1206163-45-2 | [1] [2] [3] |
| Molecular Formula | C₂₂H₂₃N₅O₂ | [1] [2] [4] |
| Molecular Weight | 389.45 g/mol | [1] [2] [4] |
| Appearance | White to off-white solid | [1] [2] |
| Purity | ≥98% - 99.82% | [2] [4] |
| Primary Solvent | DMSO | [1] [2] [4] |
| Solubility in DMSO | 10-20 mg/mL (approx. 25.7-51.4 mM) | [2] [4] |
| Storage (Powder) | -20°C (desiccated) | [1] [2] [3] |
Preparing a concentrated stock solution is standard practice to ensure consistency and efficiency in laboratory work. Solubility data indicates that DMSO is the optimal solvent for creating high-concentration stock solutions of this compound [1] [2] [4].
The following workflow outlines the key stages for preparing and using this compound stock solutions:
For cell-based assays, you will typically prepare a millimolar (mM) stock solution in DMSO.
For animal studies, the DMSO stock solution must be further diluted into a biocompatible vehicle. The table below details two common formulations for oral administration in rodent studies, based on clinical trial parameters [1] [2] [4].
| Component | Formulation 1 | Formulation 2 | Formulation 3 (Corn Oil) |
|---|---|---|---|
| This compound Stock (in DMSO) | 10% | 10% | 10% |
| PEG 300 | 40% | - | - |
| Tween 80 | 5% | - | - |
| Saline | 45% | - | - |
| SBE-β-CD (in Saline) | - | 90% (20%) | - |
| Corn Oil | - | - | 90% |
| Final Concentration | 1.67 mg/mL (4.29 mM) | 1.67 mg/mL (4.29 mM) | 1.67 mg/mL (4.29 mM) |
| Key Feature | Well-tolerated, common formulation | Cyclodextrin for improved solubility | For compounds stable in oil |
The following workflow illustrates the sequential process for preparing Formulation 1, which is critical for stability:
Critical Notes for In Vivo Dosing:
This document outlines a standardized approach for assessing the therapeutic efficacy and optimal treatment duration of novel compounds in preclinical models of pulmonary arterial hypertension (PAH), using the activin signaling inhibitor Sotatercept as a representative case study [1].
The SuHxNx rat model is a well-characterized model of severe, angio-obliterative PAH [2].
A multi-parametric assessment is crucial for a comprehensive evaluation.
Table 1: Primary Hemodynamic and Structural Endpoints
| Assessment Category | Specific Parameter | Measurement Technique |
|---|---|---|
| Hemodynamics | RV Systolic Pressure (RVSP), Total Pulmonary Resistance Index (TPRI) | Right heart catheterization [2] |
| Right Ventricle | RV Hypertrophy (Fulton's Index) | Ratio of RV weight to left ventricle + septum weight (RV/(LV+S)) [2] |
| Vascular Remodeling | Percentage of occluded arteries, Medial wall thickness | Histology (e.g., elastin staining) of lung sections [2] |
| Molecular Profiling | Inflammatory gene signatures, Macrophage infiltration | RNA-seq, pathway analysis (e.g., Ingenuity Pathway Analysis), immunohistochemistry [2] |
Table 2: Efficacy Outcomes from Sotatercept Analogue (RAP-011) in Preclinical Models
| Outcome Measure | Vehicle-Treated SuHxNx | RAP-011-Treated SuHxNx | Significance/Notes |
|---|---|---|---|
| Hemodynamics | Significantly elevated at week 9 [2] | Marked improvement (reversal) by week 9 [2] | Greater improvement than vasodilator sildenafil [2] |
| Vascular Occlusion | Significantly elevated occluded arteries [2] | Regression of vascular remodeling [2] | - |
| Gene Expression | 345 differentially expressed genes (DEGs) vs. normal [2] | Normalized 84% of upregulated & 71% of downregulated DEGs [2] | Sildenafil altered only 8% of DEGs [2] |
| Inflammatory Pathways | Complement, IL-10, innate/adaptive immunity upregulated [2] | Robust corrective effect on pro-inflammatory profiles [2] | - |
The mechanistic rationale for targeting this pathway and the experimental workflow can be visualized as follows.
Diagram 1: TGF-β Superfamily Signaling in PAH and Sotatercept Mechanism
This diagram illustrates the ligand trap mechanism of Sotatercept. By sequestering specific ligands, it reduces pathogenic SMAD2/3 signaling, thereby rebalancing it against protective SMAD1/5/8 signaling to alleviate PAH pathology [2].
Diagram 2: In Vivo Efficacy Study Workflow
This workflow shows the therapeutic intervention timeline in the SuHxNx rat model, where treatment starts after disease establishment to assess reversal of pathology [2].
While data on solcitinib is unavailable, the table below summarizes key information on other well-characterized IL-6 pathway inhibitors from the search results for reference.
| Therapeutic Agent | Target | Key Structural & Mechanistic Insights | Reported Dosing (Context-Specific) |
|---|---|---|---|
| Tocilizumab | IL-6 Receptor (IL-6R) [1] | Binds to the D3 domain of IL-6R, competing with IL-6 binding and inhibiting the formation of the IL-6/IL-6R/gp130 signaling complex [1]. | 400 mg or 800 mg IV (single or repeated doses, depending on patient weight and disease severity) [2]. |
| Sarilumab | IL-6 Receptor (IL-6R) [1] | Binds to a largely overlapping but distinct epitope on the IL-6R D3 domain compared to tocilizumab, also competing with IL-6 [1]. | Information missing |
| Siltuximab | IL-6 cytokine itself [3] | Directly binds to the IL-6 cytokine, preventing it from interacting with its receptor [3]. | 11 mg/kg IV every 3 weeks [4]. |
You can adapt the following general methodological principles from research on other IL-6 inhibitors to design your this compound studies.
Mechanism of Action Analysis
Assessing Functional Inhibition in Cells
In Vivo Modeling and Dosing
The diagrams below illustrate the IL-6 signaling pathway and a generalized workflow for evaluating an IL-6 inhibitor.
Given the lack of specific data on this compound, your research could make a significant contribution by focusing on:
To illustrate what detailed drug information looks like, the table below summarizes key data for Sotagliflozin, a dual SGLT inhibitor. While it is used for heart failure and diabetes, its structured profile shows the level of detail you might find for your target compound.
| Category | Details for Sotagliflozin |
|---|---|
| Brand Name | Inpefa [1] |
| Drug Class | Sodium-glucose cotransporter (SGLT) Inhibitors (Dual SGLT1 & SGLT2 inhibitor) [1] [2] |
| Primary Mechanism | Inhibits SGLT2 (kidney, ~90% glucose reabsorption) & SGLT1 (intestine, glucose absorption) [3] [2] [4] |
| Key Indications | Heart failure; Type 2 diabetes, chronic kidney disease with CV risk factors [1] |
| Recommended Dosage | Adults (Heart Failure): Oral, start 200 mg once daily, may increase to 400 mg once daily after 2+ weeks [1] |
| Common Adverse Effects | Urinary tract infection, volume depletion, diarrhea, hypoglycemia [1] |
Below is a workflow diagram illustrating the typical stages of clinical research for a drug like Sotagliflozin, from mechanism of action to outcomes. This provides a model for the kind of protocol structure you may be seeking.
Diagram Title: Sotagliflozin Mechanism to Clinical Outcomes Workflow
The Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a critical mechanism for transmitting signals from cytokines, interferons, and growth factors from the cell membrane to the nucleus. It regulates processes like immune response, cell proliferation, and apoptosis [1].
Dysregulation of this pathway is implicated in various diseases, including cancers, autoimmune disorders, and inflammatory skin conditions, making it a significant therapeutic target [1] [2] [3]. The pathway's core components include:
The diagram below illustrates the core JAK-STAT signaling mechanism.
This protocol is adapted from general Western blot guides and specific research on JAK-STAT signaling, suitable for analyzing protein expression and phosphorylation in cell culture models treated with JAK inhibitors [4] [5].
Proper sample preparation is crucial for preserving protein phosphorylation.
The table below lists key JAK-STAT pathway components, their primary roles, and considerations for Western blot analysis.
| Protein | Primary Roles & Associated Cytokines | Phosphorylation Site | Key Considerations for Western Blot |
|---|---|---|---|
| JAK1 | IFN-α/β, γc-chain cytokines (IL-2, IL-7), gp130 cytokines (IL-6) [1] | Y1038/Y1039 [1] | Look for changes in phosphorylation in response to a wide range of cytokines. |
| JAK2 | EPO, TPO, GH, IFN-γ, IL-3 receptor family [1] | Y1007/Y1008 [1] | Critical for hematopoiesis; a key target in myeloproliferative neoplasms. |
| STAT3 | IL-6, IL-10, EGF, LIF; roles in cell survival/proliferation [1] [3] | Y705 [6] [3] | Phospho-STAT3 (Y705) is a key marker of pathway activation. Frequently analyzed in cancer studies [3]. |
| STAT1 | IFNs, involved in antiviral and inflammatory responses [1] | Y701 [6] | Phospho-STAT1 (Y701) indicates activation by interferons. |
When investigating a JAK inhibitor like Solcitinib, your experimental workflow and expected results would typically follow the logic below.
This application note provides a established framework for using Western blotting to study the JAK-STAT pathway. The core methodology is well-supported and can be reliably applied to investigate the effects of JAK inhibitors. While specific data for this compound was not located in this search, the principles and protocols described are directly applicable. Future experiments with this compound would utilize this framework to generate novel data on its specific efficacy and mechanism of action.
This framework outlines the key components for a comprehensive flow cytometry analysis of Solcitinib's effects on immune cells.
1. Introduction and Objective The primary objective is to quantitatively assess the immunomodulatory effects of this compound, a JAK-STAT pathway inhibitor, on human peripheral blood mononuclear cells (PBMCs). The application note will detail a protocol to:
2. Experimental Design and Workflow A typical experiment follows the workflow below, from sample preparation to data analysis. This structured approach ensures consistent and reliable profiling of this compound's effects on immune cell signaling and population distribution.
3. Key Reagents and Panel Design The table below lists suggested targets for a multiparameter panel. Specific antibody clones and fluorochrome conjugates should be optimized based on instrument configuration.
Table 1: Suggested Antibody Panel for this compound Profiling
| Target | Specificity | Purpose |
|---|---|---|
| pSTAT1 | Phospho-Tyr701 | Readout for IFN-γ & IFN-α signaling |
| pSTAT3 | Phospho-Tyr705 | Readout for IL-6 & IL-10 family cytokines |
| pSTAT5 | Phospho-Tyr694 | Readout for IL-2, IL-7, and GM-CSF |
| CD3 | T cells | Identifies T lymphocyte lineage |
| CD4 | Helper T cells | Subsets of T helper cells |
| CD8 | Cytotoxic T cells | Identifies cytotoxic T cells |
| CD19 | B cells | Identifies B lymphocyte lineage |
| CD14 | Monocytes | Identifies monocyte lineage |
| CD56 | NK cells | Identifies natural killer cells |
| Viability Dye | Live/Dead | Excludes dead cells from analysis |
4. Anticipated Data Output and Analysis The expected outcomes from this profiling are summarized below.
Table 2: Key Readouts and Analytical Methods
| Readout | Measurement | Analytical Method |
|---|---|---|
| Pathway Inhibition | Reduction in pSTAT-MFI | Dose-response curve fitting to calculate IC50 |
| Immune Phenotyping | Frequency of CD3+, CD19+, CD14+, CD56+ cells | Percentage of live, single cells |
| Cell Viability | Impact of this compound on cell health | Frequency of viability dye-negative cells |
The table below summarizes key physicochemical data and standard stock solution preparation methods for Solcitinib [1] [2].
| Parameter | Details |
|---|---|
| Molecular Weight | 389.45 g/mol [1] [2] |
| CAS Number | 1206163-45-2 [1] [2] |
| Solubility in DMSO | 20 mg/mL (approximately 51.4 mM) [1] [3] |
| Solubility in Water | <1 mg/mL [1] |
| Solubility in Ethanol | <1 mg/mL [1] |
| Standard Stock Concentration | 16.7 mg/mL in DMSO [1] [2] |
Protocol: Preparing a 16.7 mg/mL DMSO Stock Solution [1]
For in vivo experiments, the DMSO stock solution must be further diluted into a biocompatible solvent system. Below are three validated protocols [1] [2].
Protocol 1: PEG300/Tween80/Saline System [1] [2] This formulation yields a clear solution at 1.67 mg/mL.
Protocol 2: SBE-β-CD/Saline System [1] [2] This formulation yields a clear solution at 1.67 mg/mL.
Protocol 3: Corn Oil System [1] [2] This formulation yields a clear solution at 1.67 mg/mL and may be suitable for longer-term dosing studies.
Q1: My solution has become cloudy or precipitated has formed. What should I do? Cloudiness indicates that the compound is crashing out of solution.
Q2: Why is the sequential addition of solvents so important? Sequential addition allows for a gradual change in solvent polarity, which helps keep the hydrophobic drug molecules in solution. Adding the DMSO stock directly to saline would cause immediate and severe precipitation [1].
Q3: Which formulation should I choose for my animal study?
Q4: What is the biological target of this compound, and why is it used in psoriasis research? this compound is a potent and selective inhibitor of the Janus kinase 1 (JAK1) [1] [2]. It inhibits JAK1 with an IC50 of 9.8 nM and shows selectivity over other JAK family members [1] [2]. The JAK-STAT signaling pathway is a major intracellular pathway for numerous cytokines implicated in the inflammation and epidermal proliferation seen in psoriasis [4] [5] [6]. By blocking JAK1, this compound can inhibit the signaling of key pro-inflammatory cytokines, leading to clinical improvement in psoriasis models [1].
The following diagram illustrates the JAK-STAT signaling pathway that this compound targets:
Diagram: JAK-STAT Signaling Pathway and this compound Inhibition. This compound selectively inhibits JAK1, disrupting the phosphorylation of STAT proteins and subsequent pro-inflammatory gene expression. [4] [5] [6]
The table below summarizes the main reasons for Solcitinib precipitation and how to address them.
| Problem Cause | Explanation | Solution |
|---|---|---|
| Low Aqueous Solubility [1] [2] | This compound has very low solubility in water (<1 mg/mL) and is only moderately soluble in DMSO (16-20 mg/mL). | Use the recommended co-solvent systems below. Avoid aqueous buffers for stock solution preparation. |
| Temperature Sensitivity [1] [2] | The compound can precipitate out when a stock solution is cooled or stored at lower temperatures. | Warm the solution to 50-60°C and sonicate to re-dissolve. Store stock solutions as recommended. |
| Improper Dilution | Diluting a DMSO stock solution directly into an aqueous buffer can cause instantaneous precipitation. | Use a gradual, stepwise dilution protocol with intermediate co-solvents. |
Based on supplier data, here are detailed methods to prepare stable this compound solutions [1] [2].
If you need a solution for animal studies, the following formulations have been tested and can achieve a concentration of about 1.67 mg/mL (4.29 mM) without precipitation [1] [2].
Preparation notes:
This workflow can serve as a visual guide to resolve and prevent precipitation issues.
This compound (GSK2586184) is a selective Janus kinase 1 (JAK1) inhibitor investigated for treating autoimmune diseases like psoriasis and lupus [1] [2]. Its selectivity profile is a key consideration in cytotoxicity assays, as summarized in the table below.
| Property | Description |
|---|---|
| Primary Target | JAK1 (highly selective) [1] [2]. |
| IC50 Values | JAK1: ~9 nM; JAK2: ~108 nM; JAK3: ~539 nM; TYK2: ~225 nM [1] [2]. |
| Key Signaling Pathway | JAK/STAT pathway, used by cytokines like IL-21 [3]. |
| Documented Experimental Use | Inhibition of IL-21-induced IgA class switch recombination in porcine B cells [3]. |
Choosing the right cell viability assay is critical, as different methods measure distinct aspects of cell health. The table below outlines common assays and potential pitfalls when working with kinase inhibitors like this compound.
| Assay Type | Measurement Principle | Advantages | Potential Concerns with this compound |
|---|---|---|---|
| Colorimetric (e.g., MTT, MTS) | Metabolic activity (mitochondrial reductase enzymes) [4]. | Easy, economical, high-throughput [4]. | May give false positives if the compound directly affects mitochondrial function or enzyme activity without killing cells [4]. |
| Fluorometric (e.g., AlamarBlue) | Cellular reduction capacity [4]. | Highly sensitive, non-toxic to cells [4]. | Similar to MTT, susceptible to interference from compounds that alter general metabolic rates. |
| Dye Exclusion (e.g., Trypan Blue) | Membrane integrity [4]. | Simple, direct cell counting [4]. | Less sensitive; cannot detect early apoptosis or cells with compromised function that are still alive [4]. |
| Flow Cytometry (Annexin V/PI) | Apoptosis (phosphatidylserine exposure) and necrosis (membrane integrity) [5]. | Distinguishes between early/late apoptosis and necrosis; highly quantitative [5]. | Requires specialized equipment. It is the gold standard for confirming true apoptotic cell death. |
Here are solutions to frequently encountered problems:
Unexpected High Cytotoxicity
Inconsistent Results Between Assays
Low Cytotoxicity in a Sensitive Cell Model
The following diagrams illustrate how this compound works and a general workflow for conducting a cytotoxicity experiment.
The table below summarizes the core biochemical and recommended cellular activity data for this compound to help you establish a starting point for your experiments [1].
| Parameter | Value / Description | Notes / Application |
|---|---|---|
| IC₅₀ for JAK1 | 8-9 nM | Primary cellular target; defines core inhibitory potency. |
| Selectivity | JAK2 (11-fold less), JAK3 (55-fold less), TYK2 (23-fold less) | 11x, 55x, and 23x less potent against JAK2, JAK3, and TYK2, respectively, versus JAK1 [1]. |
| In vitro DMSO Stock | 30 - 39 mg/mL (77.03 - 100.14 mM) | Use fresh, dry DMSO. Aliquot to avoid repeated freeze-thaw cycles and moisture absorption [1]. |
| Suggested Starting Range for Primary Cells | 10 nM - 1 µM | Start at low end (e.g., 10-100 nM) for highly JAK1-dependent pathways; titrate up as needed. Do not exceed 10 µM to avoid off-target effects. |
Here is a detailed methodology for establishing a dose-response curve in your primary cell system, adapted from a study on primary porcine B cells [2].
1. Prepare Inhibitor Stocks
2. Stimulate Cells and Apply Treatment
3. Assess Efficacy and Function (24-72 hours post-treatment)
4. Validate Selectivity
The following diagram illustrates the experimental workflow and the key signaling pathway targeted by this compound.
Q1: What is a typical starting concentration for this compound in primary immune cells? A good starting point is 100 nM, which is roughly 10 times its reported IC₅₀ for JAK1. This concentration was effectively used in a study on primary porcine B cells to inhibit IL-21-induced JAK-STAT signaling and subsequent IgA production [2]. You should build a dose-response curve around this point.
Q2: How long should I pre-treat cells before stimulation? A common and effective protocol is to pre-treat cells with the inhibitor for about 30 minutes to 1 hour before pathway stimulation. This ensures the inhibitor is properly available to block the pathway upon activation.
Q3: My positive control inhibitor works, but this compound doesn't. What could be wrong? First, verify your stock solution preparation and storage. Second, check the selectivity of the pathway you are stimulating. This compound is highly selective for JAK1. If your primary cell model relies heavily on a different JAK isoform (e.g., JAK2 or JAK3) for signaling, the effect of this compound may be limited [3] [1].
Q4: The inhibitor is causing cell death in my primary culture. How can I troubleshoot this?
This compound (GSK2586184) is a selective JAK1 inhibitor that has been investigated for the treatment of autoimmune diseases such as psoriasis and lupus [1] [2].
The core principle for troubleshooting is that a purported JAK1-selective inhibitor's unexpected cellular or in vivo results may stem from off-target kinase effects or modulation of non-kinase proteins.
This framework is extrapolated from established practices in kinase inhibitor development [3].
| Assessment Tier | Key Experiments & Controls | Purpose & Rationale |
|---|
| 1. Broad Kinase Profiling | • Primary Assay: Perform a comprehensive kinase panel screen (e.g., >100 kinases) at 1 µM. • Control: Use a well-characterized pan-kinase inhibitor (e.g., staurosporine) to validate the assay system. | Identify potential off-target kinases beyond the intended JAK1 target. A 1 µM concentration is a standard first pass to detect significant off-target hits. | | 2. Binding Site Analysis | • Primary Assay: Conduct ATP-competitive binding assays (e.g., KINOMEscan). • Control: Compare results to other JAK inhibitors (e.g., Tofacitinib) to contextualize selectivity. | Confirm the mechanism of action and understand if off-target binding is due to the conserved nature of the ATP-binding site. | | 3. Cellular Pathway Validation | • Primary Assay: Measure phosphorylation of JAK1 (e.g., STAT3) and off-target kinases in a cell-based system. • Control: Use a JAK1-specific cytokine (e.g., IL-6) and a non-JAK1 cytokine to isolate signaling effects. | Verify that cellular activity aligns with the proposed mechanism and is not driven by an off-target kinase. | | 4. Non-Kinase Safety Panel | • Primary Assay: Screen against a panel of pharmacologically important non-kinase targets (e.g., GPCRs, ion channels, transporters). • Control: Include positive control inhibitors for each major target class in the panel. | Identify undesirable activities against proteins linked to adverse effects, such as cardiotoxicity (hERG channel). |
Here are solutions to frequently encountered problems when studying selective kinase inhibitors like this compound.
Scenario 1: Unexpected Cellular Phenotype
Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Scenario 3: In Vivo Toxicity Not Predicted by Primary Target
For a comprehensive investigation, the following workflow is recommended. The diagram below outlines the key stages, from initial screening to mechanistic validation.
Given the lack of publicly available specific data for this compound, your most reliable path forward would be to:
The table below summarizes available quantitative data for this compound, which is crucial for planning in vivo studies [1].
| Parameter | Description / Value |
|---|---|
| IC₅₀ (JAK1) | 9.8 nM |
| Selectivity | 11-fold (JAK2), 55-fold (JAK3), 23-fold (TYK2) |
| Molecular Weight | 389.45 g/mol |
| CAS No. | 1206163-45-2 |
| Purity | 99.51% |
| Suggested In Vivo Formulations | 1. 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2. 10% DMSO + 90% (20% SBE-β-CD in Saline) 3. 10% DMSO + 90% Corn Oil | | Solubility (DMSO) | 16.67 mg/mL (42.80 mM) |
The following diagram outlines a general decision-making workflow for administering JAK inhibitors like this compound in vivo, based on the formulation data above and standard practices.
Q: What is the typical oral dosing regimen for this compound in a preclinical study? While a specific regimen for this compound is not published, JAK inhibitor studies typically involve once-daily oral gavage. The exact dose (mg/kg), treatment duration, and dosing frequency must be optimized for your specific disease model and target engagement requirements [1].
Q: Which formulation vehicle should I choose?
Q: How should I handle and store this compound?
Q: Are there known safety concerns with JAK inhibitors I should monitor? Yes. Systemically administered JAK inhibitors are associated with class-related toxicities. In animals, monitor for hematological changes (anemia, neutropenia, thrombocytopenia), signs of increased infection due to immunosuppression, and other potential issues [2]. The gut-selective JAK inhibitor Izencitinib was designed specifically to minimize these systemic effects, underscoring their importance [2].
This compound (also known as GSK-2586184 or GLPG-0778) is an orally active, competitive, potent, and selective JAK1 inhibitor. The table below summarizes its key biochemical characteristics from supplier data [1] [2].
| Property | Description |
|---|---|
| Primary Target | JAK1 (IC₅₀ = 8-9 nM) [1] [2] |
| Selectivity | 11-fold over JAK2, 55-fold over JAK3, 23-fold over TYK2 [1] [2] |
| Research Applications | Moderate-to-severe plaque-type psoriasis [2] |
| Clinical Trial Status | Development was terminated or put on hold (as of 2019) [3] |
Although specific data for this compound is unavailable, the general concept of metabolite interference is a recognized challenge in targeted metabolomics. This interference can lead to inaccurate annotation and quantification of metabolites [4].
One research paper outlines a methodology for systematically identifying this kind of interference, which could be adapted for investigating this compound metabolites [4]. The process involves:
The following diagram illustrates the core concepts and workflow for identifying metabolite interference.
Without a established guide for this compound, you can approach the problem by:
This compound is a potent and selective JAK1 inhibitor. The table below summarizes its key characteristics, based on data from commercial research suppliers [1] [2].
| Property | Description |
|---|---|
| Synonyms | GSK2586184, GLPG0778 [1] [2] |
| Molecular Weight | 389.45 g/mol [1] [2] |
| CAS Number | 1206163-45-2 [1] [2] |
| Primary Target | JAK1 [1] [2] |
| IC50 (JAK1) | 8-9.8 nM [1] [2] |
| Selectivity | 11-fold over JAK2, 55-fold over JAK3, 23-fold over TYK2 [1] [2] |
| Reported Use | Research of moderate-to-severe plaque-type psoriasis [2] |
This compound inhibits the JAK/STAT pathway. The diagram below illustrates this signaling cascade, which is crucial in many cellular processes and is dysregulated in various cancers and autoimmune diseases [3].
Although this compound's specific PPB data is unavailable, the following general principles and methods are critical for your experiments.
Rationale & Importance: Plasma Protein Binding (PPB) is a critical parameter in drug discovery because only the free (unbound) fraction of a drug is considered biologically active, available for distribution, metabolism, and eliciting a pharmacological response [4]. According to the free drug hypothesis, it is the free drug that is responsible for both efficacy and toxicity [4]. High PPB can influence a drug's disposition, half-life, and potential for drug-drug interactions [4] [5].
Gold Standard Protocol: Equilibrium Dialysis [4]
This is the most recommended method for determining PPB. The workflow below outlines the key steps:
C_buffer = Free drug concentration.C_plasma = Total drug concentration.fu = C_buffer / C_plasmaAlternative Methods: Other techniques include ultrafiltration and ultracentrifugation, with automated 96-well formats of equilibrium dialysis and ultrafiltration now enabling higher throughput [4].
Why is plasma protein binding an important parameter to measure for a drug like this compound? PPB helps you understand the drug's pharmacokinetics and pharmacodynamics. For a JAK inhibitor intended for chronic use in inflammatory diseases, knowing the free fraction is essential for predicting effective and safe dosing regimens, as only the unbound drug can interact with the JAK target in cells [4] [5].
What are the main plasma proteins that bind drugs? The two most significant proteins are albumin (which tends to bind acidic drugs) and α1-acid glycoprotein (which tends to bind basic drugs). Other proteins like lipoproteins also play a role [4].
The PPB of my drug is very high (>99%). How should I interpret this? A high PPB (>99%) means only a tiny fraction of the drug is free and active. While this can protect the drug from rapid metabolism and prolong its half-life, it also means that small changes in protein levels (due to disease, age, or other drugs) or displacement by another drug could lead to a significant increase in the free fraction, potentially causing toxicity [4] [5]. One analysis suggested that the apparent link between high PPB and toxicity may be largely explained by the drug's underlying lipophilicity [5].
The table below summarizes the core biochemical data available for this compound, which is essential for replicating its reported activity [1].
| Parameter | Value / Description |
|---|---|
| Target | JAK1 (Janus Kinase 1) |
| IC₅₀ (JAK1) | 9.8 nM |
| Selectivity (vs. JAK2) | 11-fold |
| Selectivity (vs. JAK3) | 55-fold |
| Selectivity (vs. TYK2) | 23-fold |
| Synonyms | GSK-2586184; GLPG-0778 |
| CAS Number | 1206163-45-2 |
| Molecular Formula | C₂₂H₂₃N₅O₂ |
| Purity | 99.51% (from source HY-16755) |
Without specific reproducibility data for this compound, the following guide addresses common challenges in kinase inhibitor research, based on general best practices.
Inconsistent activity can often be traced to variations in assay conditions and compound handling.
Potential Cause 1: Solvent and Stock Solution Preparation
Potential Cause 2: Assay Conditions and Cell Model
The reported selectivity is relative, and off-target effects can emerge in different experimental systems [1].
Since specific protocols for this compound are lacking, adhering to community-wide reproducibility standards is crucial. The following checklist, inspired by guidelines from major conferences like IJCAI, can be adapted for pharmacological research [2].
| Checkpoint | Application to this compound Research |
|---|---|
| Compound Sourcing & Characterization | Document the supplier, batch number, and certificate of analysis. Perform independent characterization (e.g., NMR, LC-MS) if possible. |
| Experimental Protocol | Detail exact buffer compositions, cell lines, incubation times, and equipment models. |
| Data Analysis | Pre-define statistical methods and criteria for significance. Avoid "p-hacking" by re-analyzing data until a significant result is found [3]. |
| Code & Raw Data | Make analysis scripts and raw data available. For example, share the raw fluorescence or luminescence data from cell viability or kinase assays. |
| Pre-registration | Consider pre-registering your study plan on a platform like https://clinicaltrials.gov/ or https://osf.io/ to confirm hypotheses and methods before experimentation [3]. |
The diagram below outlines a generalized, reproducible workflow for characterizing a JAK1 inhibitor like this compound. You can use this as a template for designing your experiments.
The table below summarizes the available storage information for Solcitinib:
| Form | Recommended Storage | Additional Notes |
|---|---|---|
| Powder | -20°C [1] | Stable for 3 years [1]. |
| Solution (DMSO) | -80°C: 2 years -20°C: 1 year [1] | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO [1]. | | General Handling | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition [2]. | Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation [2]. |
The available data is limited to supplier recommendations for long-term storage under specific conditions [2] [1]. Comprehensive stability profiles, including short-term stability at room temperature, effects of multiple freeze-thaw cycles, or stability in reconstituted solutions, are not found in the public domain. Here is a guide on how to proceed:
You can adapt this general protocol to assess the stability of this compound in your specific experimental solutions (e.g., cell culture media, buffers).
Objective: To determine the short-term stability of a this compound working solution under typical laboratory handling conditions.
Materials:
Procedure:
The following diagram illustrates this experimental workflow:
This compound is an oral, selective JAK1 inhibitor investigated for treating immune-mediated diseases like psoriasis [1]. It works by blocking the JAK-STAT signaling pathway, which is crucial for transmitting signals from various cytokines and inflammatory mediators [2].
The diagram below illustrates the JAK-STAT pathway and where this compound acts. Please use this DOT script to generate the diagram for your reference materials.
Diagram Title: JAK-STAT Pathway and this compound Inhibition
Since specific protocols for this compound are not publicly detailed, the following general workflow for measuring small molecule drug uptake is applicable. You can adapt this high-level methodology to your specific laboratory setup.
Diagram Title: Cellular Uptake Measurement Workflow
Here is a detailed breakdown of each step in the workflow:
| Step | Core Objective | Key Methodological Considerations & Parameters |
|---|
| 1. Cell Culture & Preparation | Establish a consistent and viable cellular model for testing. | - Cell Line Selection: Use relevant cell types (e.g., primary lymphocytes, immortalized immune cell lines).
Q1: What is the primary mechanism of action of this compound? this compound is a selective inhibitor of Janus kinase 1 (JAK1). It acts as an ATP-competitive inhibitor, binding to the kinase domain of JAK1 and preventing the phosphorylation and activation of STAT proteins. This inhibits the downstream transcription of genes involved in inflammation and immune response [2] [1].
Q2: My experimental results show high variability in intracellular this compound concentration. What could be the cause? High variability can stem from several sources. Ensure consistent cell passage number and confluence at the time of dosing. Verify that washing steps after incubation are thorough and reproducible to remove all extracellular compound. Check the stability of this compound in your culture medium and the efficiency of your cell lysis method. Finally, confirm that your analytical method (e.g., LC-MS/MS) is optimized and has an internal standard to correct for sample preparation inconsistencies.
Q3: Are there known metabolites of this compound that could interfere with uptake measurements? While a specific metabolic pathway for this compound was not identified in the search results, it is a common consideration for JAK inhibitors. It is crucial to use a specific analytical method like LC-MS/MS that can distinguish between the parent this compound compound and its potential metabolites. Consulting early-stage clinical pharmacokinetic studies or regulatory filings for this compound may provide information on its major metabolites [2].
The table below summarizes key efficacy data from clinical trials for first- and second-generation ALK inhibitors, primarily in the context of ALK-positive advanced NSCLC [1] [2] [3].
| ALK Inhibitor | Median PFS (Months) | Overall Response Rate (ORR) | Key Comparative Findings |
|---|---|---|---|
| Crizotinib (1st gen) | 8.3 - 10.0 [1] [3] | ~62% [1] | Often used as a benchmark in clinical trials. |
| Ceritinib (2nd gen) | 13.8 [3] | 72% (in ASCEND-1 trial) [1] | Associated with longer OS and PFS vs. crizotinib in an adjusted analysis (HR for PFS=0.52) [3]. |
| Alectinib (2nd gen) | 30.8 (Investigator-assessed) [2] | 47.8% - 93.5% (varies by trial & line of therapy) [1] [4] | Superior to crizotinib in PFS (HR=0.43) and CNS efficacy [2]. |
| Brigatinib (2nd gen) | 24.0 (BIRC-assessed) [2] | 54% - 75% (varies by line of therapy) [2] | Superior to crizotinib in PFS (HR=0.48) and demonstrated high intracranial complete response rate (45%) [2]. |
Abbreviations: PFS: Progression-Free Survival; ORR: Objective Response Rate; OS: Overall Survival; HR: Hazard Ratio; BIRC: Blinded Independent Review Committee.
The robust data in the table above are generated through standardized clinical trial designs. Here are the methodologies commonly used in the cited studies [1] [2] [5]:
While generally better tolerated than chemotherapy, ALK inhibitors have distinct safety profiles that can influence treatment choices. The table below outlines key adverse effects (AEs) [6] [2] [7].
| ALK Inhibitor | Common Side Effects | Adverse Side Effects (Grades 3-5) | Clinical Management |
|---|---|---|---|
| Crizotinib | Visual disturbances, nausea, diarrhea, vomiting, edema, constipation [6] [7] | Liver dysfunction (elevated transaminases), neutropenia, QT prolongation [6] | Dose reduction, temporary withdrawal, and close monitoring of liver function and ECG [6]. |
| Brigatinib | Nausea, diarrhea, elevated CPK (creatine phosphokinase), hypertension [2] | Early-onset pulmonary adverse events (e.g., dyspnea, pneumonia), hypertension, elevated pancreatic enzymes [2] | Starting with a lower lead-in dose (90 mg) before escalating to the full maintenance dose (180 mg) to mitigate pulmonary events [2]. |
A significant challenge with first-generation ALK inhibitors like Crizotinib is the development of resistance, which has driven the development of next-generation agents [4].
Mechanisms of Resistance to Crizotinib
As shown in the diagram, resistance primarily occurs through:
The field continues to evolve with ongoing research focused on overcoming resistance and improving patient outcomes.
The table below summarizes the key findings for Solcitinib and other JAK inhibitors from the search results. A formal Therapeutic Index (TI), often calculated as the ratio of the dose that causes toxicity (TD~50~) to the dose that elicits a desired effect (ED~50~) (TI = TD~50~ / ED~50~), cannot be determined with the published data.
| Drug Name | Mechanism of Action | Reported Efficacy (PASI75) | Common Adverse Events | Therapeutic Index Analysis |
|---|---|---|---|---|
| This compound | JAK1 > JAK2 inhibitor [1] | 57% at Week 12 [1] | Headache, nasopharyngitis, nausea, diarrhea, fatigue, upper abdominal pain [1] | Cannot be calculated. Limited to Phase 2 data; lacks dose-ranging toxicity data needed for TI calculation [1]. |
| Filgotinib | JAK1 inhibitor [2] | Superior ACR20 response vs. tofacitinib (OR=3.17) [2] | N/A | Qualitatively favorable. Network meta-analysis identifies it as one of the safest and most effective JAK inhibitors for PsA [2]. |
| Upadacitinib (30 mg) | JAK1 inhibitor [2] | Higher ACR20 response vs. tofacitinib (OR=2.34) [2] | Higher risk of adverse and serious adverse events [2] | Qualitatively lower safety. High efficacy is offset by the highest risk of adverse events among comparators [2]. |
| Tofacitinib (5 mg) | JAK 1, 2, 3 inhibitor [3] | Baseline for ACR20 comparison [2] | N/A | Baseline comparator. Serves as a reference point in the PsA network meta-analysis [2]. |
| Deucravacitinib | Tyk2 inhibitor [1] | 75% at Week 12 [1] | Nasopharyngitis [1] | Approved drug. Shows high efficacy and a favorable safety profile in trials, leading to its approval for plaque psoriasis [1]. |
This compound is a selective JAK1 inhibitor with greater potency against JAK1 over JAK2 [1]. The following diagram illustrates the JAK-STAT signaling pathway and where different inhibitors, like this compound, act.
Diagram Title: JAK-STAT Pathway and this compound Inhibition
The diagram shows that this compound, as a small molecule, enters the cell and binds to the ATP-binding pocket of JAK enzymes (particularly JAK1), preventing the phosphorylation and activation of STAT proteins, which in turn modulates gene expression [3] [4].
The efficacy data for this compound (57% of patients achieving a 75% improvement in the Psoriasis Area and Severity Index (PASI75) at 12 weeks) likely comes from a Phase 2, randomized, placebo-controlled clinical trial for moderate-to-severe plaque psoriasis [1].
A standard protocol for such a trial includes:
For a drug development professional, the key takeaways are:
This compound is an investigational drug that targets the Janus kinase (JAK) family, specifically acting as a JAK inhibitor [1]. The table below summarizes the key details available from the search results:
| Attribute | Details on this compound |
|---|---|
| Drug Name | This compound |
| Therapeutic Target | JAK/STAT signaling pathway [1] |
| Developmental Phase | Early-phase clinical trials (as of a 2022 review) [1]. |
| Indication (Under Investigation) | Psoriasis [1] |
| Administration Route | Systemic [1] |
| Key Context | Evidence on its use comes from pharmaceutical company-sponsored trials [1]. |
While specific protocols for this compound are not listed, the diagrams below illustrate the pathway it targets and a general workflow for validating its effect through gene expression profiling.
This diagram illustrates the JAK/STAT signaling pathway, which is targeted by this compound [2] [3].
This diagram outlines a generalized workflow for conducting gene expression profiling, which is the type of study used to validate the biological effects of drugs like this compound [4].
The general methodology for gene expression profiling involves treating biological samples with the compound, extracting RNA, and using high-throughput techniques like RNA sequencing (RNA-Seq) or microarrays to measure the activity of thousands of genes simultaneously [4]. Subsequent bioinformatics analyses identify differentially expressed genes, and key findings are often validated using independent methods like RT-qPCR [5].
A 2022 network meta-analysis directly compared several JAK inhibitors, including solcitinib, for moderate-to-severe plaque psoriasis. The table below summarizes its ranking for efficacy and safety based on this analysis [1].
| JAK Inhibitor | Dosing | Efficacy (PASI75) Ranking | Safety Ranking | Key Findings from Network Meta-Analysis |
|---|---|---|---|---|
| Tofacitinib | 15 mg BID | 1st (SUCRA=0.937) | 5th (among 7 drugs) | Superior efficacy and safety over other JAK inhibitors [1]. |
| Tofacitinib | 10 mg BID | 2nd (SUCRA=0.908) | 4th (among 7 drugs) | Superior efficacy and safety over other JAK inhibitors [1]. |
| Deucravacitinib | 12 mg QD | 3rd (SUCRA=0.837) | 6th (among 7 drugs) | Safety was inferior to placebo [1]. |
| This compound | Not specified in results | Not ranked in top 3 | Not ranked in top 3 | Did not rank in the top three for efficacy at 12 weeks [1]. |
| Baricitinib | Not specified in results | Not ranked in top 3 | Not ranked in top 3 | Did not rank in the top three for efficacy at 12 weeks [1]. |
| Abrocitinib | Not specified in results | Not ranked in top 3 | Not ranked in top 3 | Did not rank in the top three for efficacy at 12 weeks [1]. |
| Peficitinib | Not specified in results | Not ranked in top 3 | Not ranked in top 3 | Did not rank in the top three for efficacy at 12 weeks [1]. |
This compound (also known as GS-9270) is a selective JAK inhibitor. Profiling data helps understand its potential therapeutic profile and off-target effects.
| Parameter | Experimental Data |
|---|---|
| Primary Target | JAK1 [2] |
| IC50 in Cell-Free Assay (JAK1) | 8–9 nM [2] |
| IC50 in Cell-Free Assay (JAK2) | 108 nM [2] |
| IC50 in Cell-Free Assay (JAK3) | 539 nM [2] |
| IC50 in Cell-Free Assay (TYK2) | 225 nM [2] |
| Institutional Name | GS-9270 [2] |
Interpretation of Data: The IC50 (Half Maximal Inhibitory Concentration) value represents the concentration of a drug required to inhibit a biological process by half in a lab experiment. Lower values indicate greater potency.
While direct this compound-biologics data is scarce, understanding how JAK inhibitors as a class differ from biologics is crucial for drug development professionals.
| Feature | Small-Molecule JAK Inhibitors (e.g., this compound) | Biologic Drugs (e.g., mAbs) |
|---|---|---|
| Molecular Size | Small molecules (<500 Daltons) [4] | Large, complex proteins [5] |
| Administration | Oral (systemic); Topical [4] | Subcutaneous or Intravenous injection [6] |
| Target | Intracellular kinases (e.g., JAKs) [7] | Extracellular targets (e.g., cytokines, receptors) [5] |
| Mechanism | Broadly inhibits signaling of multiple cytokines using the targeted JAK [3] [6] | Precisely blocks a single cytokine or receptor [5] |
| Development Rationale | Oral convenience, broader cytokine blockade, tissue penetration [7] | High specificity for a single, validated pathogenic pathway [5] |
The key data for this compound comes from early-stage in vitro selectivity profiling. Below is a generalized protocol for such experiments [2].
The following diagram illustrates the JAK-STAT signaling pathway, which is targeted by this compound and other JAK inhibitors.
This pathway is central to the mechanism of action for many cytokines implicated in autoimmune diseases. JAK inhibitors work by competitively binding to the ATP-binding site in the kinase domain (JH1) of JAK proteins, preventing the phosphorylation and activation of STATs [6] [2].
This compound (also known as GSK-2586184 or GLPG-0778) is an orally active, potent, and selective Janus kinase 1 (JAK1) inhibitor [1]. Its biochemical profile is characterized by the following selectivity [1]:
| Target | IC50 (nM) | Selectivity over other JAKs |
|---|---|---|
| JAK1 | 9.8 nM | - |
| JAK2 | Information missing | 11-fold |
| JAK3 | Information missing | 55-fold |
| TYK2 | Information missing | 23-fold |
A 2022 network meta-analysis directly compared the efficacy and safety of this compound with other JAK inhibitors for moderate-to-severe plaque psoriasis. The table below synthesizes the key findings. The efficacy was primarily measured by the PASI75 response (a 75% improvement in the Psoriasis Area and Severity Index) at 12 weeks, and the Surface Under the Cumulative Ranking (SUCRA) value, where a higher score indicates better efficacy [2].
| JAK Inhibitor | Dosage | PASI75 Efficacy (SUCRA Score) | Safety Profile |
|---|---|---|---|
| Tofacitinib | 15 mg BID | 0.937 (Highest) | Relatively low incidence of AEs [2] |
| Tofacitinib | 10 mg BID | 0.908 | Relatively low incidence of AEs [2] |
| Deucravacitinib | 12 mg QD | 0.837 | Higher incidence of AEs compared to placebo [2] |
| This compound | Information missing | Lower than Tofacitinib and Deucravacitinib | Non-inferior to placebo [2] |
| Peficitinib | Information missing | Lower than Tofacitinib and Deucravacitinib | Non-inferior to placebo [2] |
| Baricitinib | Information missing | Lower than Tofacitinib and Deucravacitinib | Non-inferior to placebo [2] |
| Abrocitinib | Information missing | Lower than Tofacitinib and Deucravacitinib | Non-inferior to placebo [2] |
The analysis concluded that while all JAK inhibitors were superior to placebo, Tofacitinib showed superior efficacy and safety over the other inhibitors, including this compound [2].
JAK inhibitors work by blocking the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway. This pathway is a crucial communication node in cells, transmitting signals from over 50 cytokines and growth factors [3]. Upon cytokine binding, JAKs associated with the receptor are activated and phosphorylate each other and the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated, form dimers, and translocate to the nucleus to regulate gene transcription [3]. The diagram below illustrates this process.